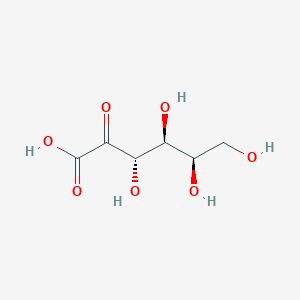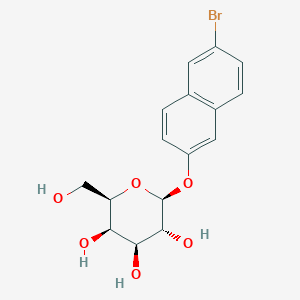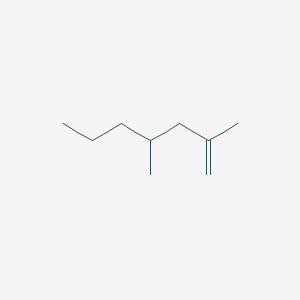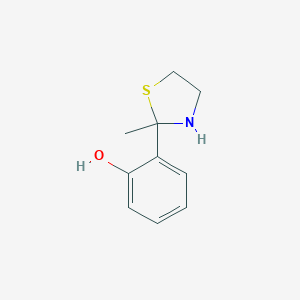
H-Gly-Phe-Ala-OH
説明
Gly-Phe-Ala is a peptide.
科学的研究の応用
ナノメディシンとドラッグデリバリー
“Gly-Phe-Ala”に存在するPhe-Pheモチーフは、短いペプチドとその類似体のナノ構造やハイドロゲルへの自己集合を促進するためのミニマリスト構築ブロックとして人気が高まっている . これらの分子は、ドラッグデリバリーやバイオマテリアルから新しい治療パラダイムまで、ナノメディシンにおいて幅広い用途を見出している .
バイオマテリアル
Phe-Pheモチーフに基づく自己組織化ナノ構造は、バイオマテリアルとして使用できる . これらのバイオマテリアルは、細胞に強力で選択的な生物学的メッセージを伝達することができ、生物学的用途に理想的な候補となっている .
治療パラダイム
Phe-Pheモチーフベースの分子は、新しい治療パラダイムを作成するために使用できる . これらのナノマテリアルのユニークな物理化学的特性により、特に早期診断と標的型ドラッグデリバリーの分野において、前例のない性能が可能になる .
ペプチドハイドロゲル
自己集合ペプチドベースのハイドロゲルは、その制御可能性と生体適合性により、生体医用分野で広く知られており、人気が高い . ジペプチドは、ペプチドの最も短い自己集合モチーフである。 その小さなサイズとシンプルな合成方法により、ジペプチドはペプチドの自己集合機構を研究するための簡単で使いやすい方法を提供することができる .
ドラッグキャリア
Cbz-L-Met-Z-ΔPhe-OHやCbz-L-Phe-Z-ΔPhe-OHなどのジペプチドの特定の改変バージョンは、自己集合ハイドロゲルを形成し、クルクミンやドキソルビシンのデリバリーのためのドラッグキャリアとして使用できる .
ナノバイオテクノロジー
将来の方向性
Peptides like “H-Gly-Phe-Ala-OH” have gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
作用機序
Mode of Action
The mode of action of Gly-Phe-Ala involves its interaction with its targets, leading to changes in their function . The peptide bond formation in Gly-Phe-Ala is a result of the amide synthesis reaction . The amine end (N terminal) of an amino acid is always on the left, while the acid end (C terminal) is on the right . The reaction of glycine with alanine to form the dipeptide glyclalanine is written as shown in the graphic on the left .
Pharmacokinetics
They are typically administered parenterally due to their instability in the gastrointestinal tract . Following administration, they are absorbed directly into the bloodstream .
Action Environment
The action, efficacy, and stability of Gly-Phe-Ala can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. For instance, the compound is recommended to be stored at a temperature of -20°C .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-Gly-Phe-Ala-OH will be through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": ["Fmoc-Gly-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "HBTU", "N,N-Diisopropylethylamine (DIEA)", "piperidine", "DMF", "Dichloromethane (DCM)", "N-Methylpyrrolidone (NMP)", "Resin"], "Reaction": [ "The first step is to activate the carboxyl group of Fmoc-Gly-OH by using HBTU, DIEA, and DMF. This will form an active ester intermediate.", "The activated Fmoc-Gly-OH is then added to the resin and coupled using DIEA and DMF.", "The Fmoc group is then removed using piperidine in DMF to expose the amine group of Gly.", "The same steps are repeated for Fmoc-Phe-OH and Fmoc-Ala-OH to add them to the growing peptide chain in the desired sequence.", "After the last amino acid is added, the peptide is cleaved from the resin using a mixture of TFA, water, and triisopropylsilane (TIS).", "The crude peptide is then purified using reverse-phase HPLC and characterized using mass spectrometry to confirm the structure of H-Gly-Phe-Ala-OH." ] } | |
CAS番号 |
17123-30-7 |
分子式 |
C14H19N3O4 |
分子量 |
293.32 g/mol |
IUPAC名 |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
InChIキー |
WMGHDYWNHNLGBV-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+] |
SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
配列 |
GFA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-Phe-Ala?
A1: The molecular formula of Gly-Phe-Ala is C14H19N3O5, and its molecular weight is 309.32 g/mol.
Q2: Does the research mention any specific spectroscopic data for Gly-Phe-Ala?
A2: While the provided research does not delve into detailed spectroscopic analysis of Gly-Phe-Ala in isolation, several papers analyze its proton NMR spectra within larger peptide sequences. [, ] This information helps understand conformational preferences and interactions with neighboring amino acids.
Q3: What is the biological significance of Gly-Phe-Ala?
A3: Gly-Phe-Ala, while not possessing inherent biological activity in isolation, serves as a crucial building block in various biologically active peptides. For instance, it forms a part of the recognition sequence for certain proteases like thermolysin. [] Additionally, Gly-Phe-Ala acts as a linker in polymeric prodrugs, impacting their enzymatic degradation and release of active compounds like mitomycin C. [, ]
Q4: How does the presence of Gly-Phe-Ala within a larger peptide sequence influence its activity?
A4: The specific position and flanking amino acids significantly impact the role of Gly-Phe-Ala within a peptide. Studies on insulin variants demonstrate that incorporating a Gly-Phe-Phe-Tyr sequence after the B22 arginine residue significantly enhances biological activity compared to shorter sequences lacking these aromatic amino acids. [] In contrast, replacing phenylalanine (Phe) at position B25 and tyrosine (Tyr) at position B26 with alanine (Ala) in similar insulin variants did not significantly affect activity, suggesting a possible tolerance for substitution at these specific positions. []
Q5: Are there any studies investigating the use of Gly-Phe-Ala as part of a drug delivery system?
A5: Yes, researchers have explored the use of Gly-Phe-Ala as a linker in polymeric prodrugs designed for tumor targeting. Specifically, poly[N-(2-hydroxyethyl)-L-glutamine] (pHEG) conjugated to mitomycin C via a Gly-Phe-Ala-Leu linker showed promising results. These conjugates exhibited reduced systemic toxicity and improved efficacy against solid tumors in mice compared to free mitomycin C. [, ] The Gly-Phe-Ala-Leu linker, cleavable by lysosomal enzymes, allows for controlled release of the active drug within the tumor environment. []
Q6: Does Gly-Phe-Ala play a role in artificial heme systems?
A6: Researchers have incorporated Gly-Phe-Ala into zinc(II)porphyrin conjugates to mimic aspects of natural heme systems. [] These conjugates, synthesized using click chemistry, involved attaching Gly-Phe-Ala-containing peptides to the porphyrin core. While the peptide attachment did not significantly alter the spectroscopic properties of the zinc(II)porphyrin, it did affect its photophysical parameters and interaction with quenching agents like C60, suggesting potential for influencing electron transfer processes. []
Q7: Have computational methods been used to study Gly-Phe-Ala?
A7: Computational chemistry plays a crucial role in understanding peptide conformations and interactions. Molecular modeling studies were employed to investigate the binding of dansyl peptides, including Dns-Gly-Phe-Ala, to the enzyme thermolysin. [] These studies revealed the influence of chloride ions on substrate binding and provided insights into the differential effects of chloride on the hydrolysis rates of various dansyl peptides. []
Q8: How do structural modifications to peptides containing Gly-Phe-Ala affect their activity?
A8: Research on speract, a decapeptide involved in sea urchin fertilization, highlights the impact of even minor structural changes. Replacing phenylalanine (Phe) with alanine (Ala) in speract analogs significantly reduced their ability to compete with speract for binding to its receptor on sea urchin sperm. [] This observation underscores the importance of phenylalanine for receptor binding and biological activity in this context.
Q9: What is known about the importance of specific amino acids within the Gly-Phe-Ala sequence for its function?
A9: Research on serine protease from Lactobacillus casei ssp. casei IFPL 731 revealed its preference for hydrolyzing peptides containing the Gly-Phe-Ala sequence. [] This protease exhibited high activity towards substrates like Leu-Gly-Phe, highlighting the significance of phenylalanine and alanine in the substrate recognition and binding process. []
Q10: What analytical methods are used to study peptides containing Gly-Phe-Ala?
A11: Researchers utilize a combination of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to characterize and quantify peptides containing Gly-Phe-Ala. [, , ] These methods allow for the determination of amino acid composition, sequence verification, and conformational analysis.
Q11: Are there any studies on the environmental impact of Gly-Phe-Ala or related peptides?
A11: The provided research does not specifically address the environmental impact of Gly-Phe-Ala or related peptides.
Q12: Has Gly-Phe-Ala been investigated in any clinical trials?
A13: While Gly-Phe-Ala itself has not been directly investigated in clinical trials, polymeric prodrugs incorporating Gly-Phe-Ala linkers, such as those designed for mitomycin C delivery, have shown promising results in preclinical animal models. [, ] Further research is needed to determine the translational potential of these findings for clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)








![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

